REACTION_CXSMILES
|
C([O-])=O.[NH4+].[CH:5]([N:18]1[CH2:21][CH:20]([O:22][Si](C(C)(C)C)(C)C)[CH2:19]1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14]C=1)C1C=CC=CC=1.FC1C=CC([N+:37]([O-:39])=[O:38])=CC=1>CO.N1C=CC=CC=1.[Pd]>[N+:37]([C:16]1[CH:17]=[CH:12][C:5]([N:18]2[CH2:19][CH:20]([OH:22])[CH2:21]2)=[CH:14][CH:15]=1)([O-:39])=[O:38] |f:0.1|
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
1-benzhydryl-3-(tert-butyl-dimethyl-silanyloxy)-azetidine
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a crude solid
|
Type
|
CUSTOM
|
Details
|
the salts were removed by filtration
|
Type
|
STIRRING
|
Details
|
the reaction was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Pyridine was removed by vacuum distillation
|
Type
|
ADDITION
|
Details
|
the resultant crude was treated with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |